molecular formula C15H22F3N3 B13907193 4-(4-Isobutylpiperazin-1-yl)-3-(trifluoromethyl)aniline

4-(4-Isobutylpiperazin-1-yl)-3-(trifluoromethyl)aniline

Cat. No.: B13907193
M. Wt: 301.35 g/mol
InChI Key: WVWPBRGDXGWGAI-UHFFFAOYSA-N
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Description

Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperazine ring, and a benzenamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the benzenamine core, followed by the introduction of the piperazine ring and the trifluoromethyl group. Common synthetic routes include:

    Nucleophilic Substitution: This involves the substitution of a halogen atom on the benzenamine core with a piperazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or alkyl halides (R-X) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various binding sites, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the trifluoromethyl group, piperazine ring, and benzenamine core in Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- imparts distinct chemical and biological properties. Its enhanced lipophilicity and ability to interact with diverse molecular targets make it a valuable compound for various applications.

Properties

Molecular Formula

C15H22F3N3

Molecular Weight

301.35 g/mol

IUPAC Name

4-[4-(2-methylpropyl)piperazin-1-yl]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C15H22F3N3/c1-11(2)10-20-5-7-21(8-6-20)14-4-3-12(19)9-13(14)15(16,17)18/h3-4,9,11H,5-8,10,19H2,1-2H3

InChI Key

WVWPBRGDXGWGAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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